molecular formula C15H12ClF3N2O2 B8705806 1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-methoxyphenyl)urea

1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-methoxyphenyl)urea

Cat. No. B8705806
M. Wt: 344.71 g/mol
InChI Key: QVDDJZFCHHXQHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C15H12ClF3N2O2 and its molecular weight is 344.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H12ClF3N2O2

Molecular Weight

344.71 g/mol

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C15H12ClF3N2O2/c1-23-11-5-2-9(3-6-11)20-14(22)21-10-4-7-13(16)12(8-10)15(17,18)19/h2-8H,1H3,(H2,20,21,22)

InChI Key

QVDDJZFCHHXQHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-chloro-4-isocyanato-2-(trifluoromethyl)benzene (5.15 g, 26 mmol, 1.05 eq) was dissolved in dichloromethane (30 mL). A solution of p-methoxyaniline (3.07 g, 25 mmol, 1 eq) in dichloromethane (20 mL) was added dropwise and the mixture was stirred at room temperature for 20 hours. The mixture was filtered and washed with dichloromethane (5 mL×2). The solid was dissolved in ethyl acetate (50 mL), and the resulted solution was washed with diluted hydrochloric acid (1 N, 10 mL) and saturated brine (20 mL). The organic phase was dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure to give 1-(4-chloro-3-trifluoromethylphenyl)-3-(4-methoxyphenyl)urea A6 (4.5 g, yield 52%) as a white solid.
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.07 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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